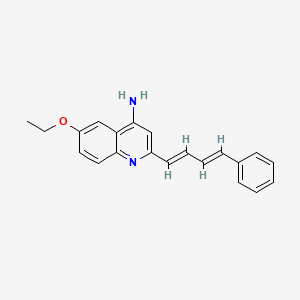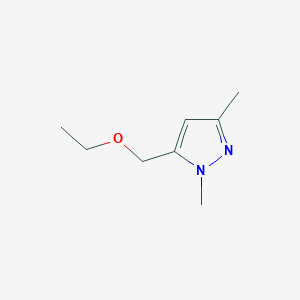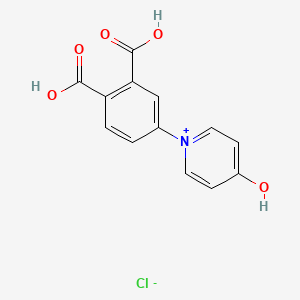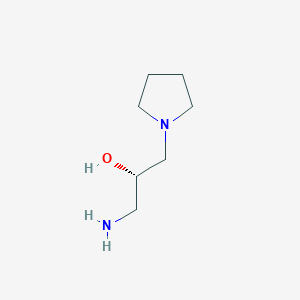![molecular formula C36H32NP B12874326 (1R)-2'-(Di-p-tolylphosphino)-N,N-dimethyl-[1,1'-binaphthalen]-2-amine](/img/structure/B12874326.png)
(1R)-2'-(Di-p-tolylphosphino)-N,N-dimethyl-[1,1'-binaphthalen]-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1R)-2’-(Di-p-tolylphosphino)-N,N-dimethyl-[1,1’-binaphthalen]-2-amine is a chiral phosphine ligand that has gained significant attention in the field of asymmetric catalysis. This compound is known for its ability to facilitate various chemical transformations with high enantioselectivity, making it a valuable tool in the synthesis of complex organic molecules.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-2’-(Di-p-tolylphosphino)-N,N-dimethyl-[1,1’-binaphthalen]-2-amine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the binaphthyl backbone, which is then functionalized with phosphine and amine groups.
Amine Functionalization: The N,N-dimethylamine group is introduced through a nucleophilic substitution reaction, where a suitable amine reagent is reacted with the functionalized binaphthyl backbone.
Industrial Production Methods
Industrial production of (1R)-2’-(Di-p-tolylphosphino)-N,N-dimethyl-[1,1’-binaphthalen]-2-amine involves scaling up the laboratory synthesis procedures. This typically includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and reproducibility.
化学反応の分析
Types of Reactions
(1R)-2’-(Di-p-tolylphosphino)-N,N-dimethyl-[1,1’-binaphthalen]-2-amine undergoes various types of chemical reactions, including:
Oxidation: The phosphine group can be oxidized to form phosphine oxides.
Reduction: The compound can participate in reduction reactions, particularly in catalytic cycles.
Substitution: The amine and phosphine groups can undergo substitution reactions with suitable electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the phosphine group typically yields phosphine oxides, while substitution reactions can yield a variety of functionalized derivatives.
科学的研究の応用
Chemistry
In chemistry, (1R)-2’-(Di-p-tolylphosphino)-N,N-dimethyl-[1,1’-binaphthalen]-2-amine is widely used as a chiral ligand in asymmetric catalysis. It facilitates the synthesis of enantiomerically pure compounds, which are crucial in the development of pharmaceuticals and agrochemicals.
Biology
In biological research, this compound is used to study enzyme mechanisms and protein-ligand interactions. Its chiral nature makes it a valuable tool for probing the stereochemistry of biological processes.
Medicine
In medicine, (1R)-2’-(Di-p-tolylphosphino)-N,N-dimethyl-[1,1’-binaphthalen]-2-amine is used in the synthesis of chiral drugs. Its ability to produce enantiomerically pure compounds is essential for developing medications with specific therapeutic effects and minimal side effects.
Industry
In the industrial sector, this compound is used in the production of fine chemicals and advanced materials. Its role in asymmetric catalysis makes it a key component in the manufacture of high-value products.
作用機序
The mechanism of action of (1R)-2’-(Di-p-tolylphosphino)-N,N-dimethyl-[1,1’-binaphthalen]-2-amine involves its ability to coordinate with metal centers in catalytic cycles. The phosphine group acts as a ligand, binding to the metal center and facilitating various catalytic transformations. The chiral nature of the compound ensures that the reactions proceed with high enantioselectivity, producing enantiomerically pure products.
類似化合物との比較
Similar Compounds
®-BINAP: Another chiral phosphine ligand with a binaphthyl backbone, widely used in asymmetric catalysis.
®-Tol-BINAP: A derivative of BINAP with tolyl groups, offering different steric and electronic properties.
®-Segphos: A chiral diphosphine ligand with a similar backbone, used in various catalytic applications.
Uniqueness
(1R)-2’-(Di-p-tolylphosphino)-N,N-dimethyl-[1,1’-binaphthalen]-2-amine is unique due to its specific combination of phosphine and amine groups, which provide distinct steric and electronic properties. This uniqueness allows it to facilitate a wide range of catalytic transformations with high efficiency and selectivity, making it a valuable tool in both academic and industrial research.
特性
分子式 |
C36H32NP |
|---|---|
分子量 |
509.6 g/mol |
IUPAC名 |
1-[2-bis(4-methylphenyl)phosphanylnaphthalen-1-yl]-N,N-dimethylnaphthalen-2-amine |
InChI |
InChI=1S/C36H32NP/c1-25-13-19-29(20-14-25)38(30-21-15-26(2)16-22-30)34-24-18-28-10-6-8-12-32(28)36(34)35-31-11-7-5-9-27(31)17-23-33(35)37(3)4/h5-24H,1-4H3 |
InChIキー |
IXWSSHOSYSEGFW-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)P(C2=CC=C(C=C2)C)C3=C(C4=CC=CC=C4C=C3)C5=C(C=CC6=CC=CC=C65)N(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[3-(4-Chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-4-yl]acetic acid](/img/structure/B12874250.png)

![4-[2-(Ethylsulfanyl)phenyl]-1H-pyrrole-3-carbonitrile](/img/structure/B12874254.png)
![2-(Chloromethyl)benzo[d]oxazole-5-acrylic acid](/img/structure/B12874266.png)

![2-(Difluoromethoxy)-7-nitrobenzo[d]oxazole](/img/structure/B12874276.png)



![14-oxaheptacyclo[15.8.0.02,11.03,8.04,24.012,16.020,25]pentacosa-1(17),3,5,8,10,12(16),18,20(25),21,23-decaene-13,15-dione](/img/structure/B12874317.png)




